The Physicochemical and Synthetic Landscape of 4-Fluoropyrrolidine-3-Carboxylic Acid
An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The strategic incorporation of fluorine into saturated nitrogen heterocycles has revolutionized modern medicinal chemistry. 4-Fluoropy...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into saturated nitrogen heterocycles has revolutionized modern medicinal chemistry. 4-Fluoropyrrolidine-3-carboxylic acid (often conceptualized as 4-fluoro-
β
-proline) represents a highly valuable, conformationally restricted bioisostere. By leveraging stereoelectronic phenomena—specifically the fluorine gauche effect—chemists can predictably modulate the ring pucker, basicity, and lipophilicity of the pyrrolidine core. This whitepaper provides a comprehensive analysis of the physical and chemical properties of 4-fluoropyrrolidine-3-carboxylic acid, detailing the causality behind its conformational dynamics and providing field-proven synthetic methodologies for its isolation.
Physical and Chemical Properties
The introduction of a highly electronegative fluorine atom at the C4 position of the pyrrolidine ring induces profound inductive (-I) effects. This significantly alters the electron density distribution across the molecule, impacting both the amine and the carboxylic acid functionalities[1].
Quantitative Data Summary
The following table summarizes the physicochemical properties of both the unprotected zwitterionic core and its synthetically useful N-Boc protected derivative[1].
Property
4-Fluoropyrrolidine-3-carboxylic acid
1-Boc-4-fluoropyrrolidine-3-carboxylic acid
Chemical Formula
C₅H₈FNO₂
C₁₀H₁₆FNO₄
Molecular Weight
133.12 g/mol
233.24 g/mol
Stereocenters
C3, C4 (Yields 4 stereoisomers)
C3, C4
pKa (Carboxylic Acid)
~3.75 (Predicted)
~3.80 (Predicted)
pKa (Pyrrolidine NH)
~8.50 - 9.00
N/A (Protected)
Density
~1.35 g/cm³
~1.20 g/cm³
LogP (Predicted)
-1.5 to -2.0
1.2 to 1.8
Causality of pKa Modulation:
Unsubstituted pyrrolidine is a strong aliphatic base (pKa ~11.3). The addition of the C3-carboxylic acid lowers this slightly, but the C4-fluorine exerts a strong through-bond inductive effect that pulls electron density away from the nitrogen lone pair, stabilizing the neutral amine and lowering the conjugate acid's pKa to ~8.5–9.0. Simultaneously, the acidity of the carboxylic acid is increased (pKa drops to ~3.75), ensuring the molecule exists predominantly as a stable zwitterion at physiological pH (7.4).
The true value of 4-fluoropyrrolidine-3-carboxylic acid in drug discovery lies in its predictable conformational bias. Saturated five-membered rings are highly flexible, rapidly interconverting between envelope and half-chair conformations. However, fluorine substitution "freezes" this dynamic equilibrium[2].
The Fluorine Gauche Effect
The conformational bias is driven by the stereoelectronic gauche effect [3]. In the pyrrolidine system, the highly electronegative fluorine atom prefers to adopt a gauche orientation (approximately 60° dihedral angle) relative to the ring nitrogen or adjacent electronegative substituents.
This preference is not driven by steric bulk (fluorine is only slightly larger than hydrogen) but by hyperconjugation. The electron-rich
σCH
bonds donate electron density into the low-lying, strongly polarized
σCF∗
antibonding orbital (
σCH→σCF∗
)[3].
cis-Isomers: Stabilize the C4-endo pucker to maximize hyperconjugative overlap.
trans-Isomers: Stabilize the C4-exo pucker.
By selecting the appropriate stereoisomer of 4-fluoropyrrolidine-3-carboxylic acid, researchers can lock the C3-carboxylic acid into a specific spatial vector, drastically reducing the entropic penalty upon target receptor binding[2].
Causal relationship between fluorine substitution, the gauche effect, and physical properties.
Synthetic Methodologies & Protocols
Synthesizing stereopure 4-fluoropyrrolidine-3-carboxylic acid requires precise control over oxidation states and protecting group chemistry. A highly reliable, self-validating protocol involves the oxidative cleavage of a 3-fluoro-4-vinylpyrrolidine precursor[4].
Protocol: Oxidative Cleavage via Lemieux-Johnson Reaction
This method utilizes a biphasic catalytic system to convert a terminal olefin into the target carboxylic acid without epimerizing the sensitive C3 stereocenter[4].
Jones Reagent (
CrO3
/
H2SO4
) - Secondary Oxidant
Step-by-Step Workflow:
Biphasic Setup: Dissolve the vinylpyrrolidine substrate in the
CCl4
/
CH3CN
mixture. Add the water. Causality: The biphasic system is critical; it partitions the organic substrate from the harsh, water-soluble
NaIO4
, preventing non-specific degradation while allowing the
RuO4
active species to migrate between phases[4].
Catalytic Activation: Add
NaIO4
followed by
RuCl3
. The solution will darken as the active Ruthenium(VIII) oxide is generated. Stir vigorously overnight at room temperature.
Primary Workup: Dilute the reaction with dichloromethane (DCM) and water. Filter through a Celite pad to remove insoluble ruthenium black. Separate the organic layer, extract the aqueous phase with DCM, and concentrate under reduced pressure[4].
Secondary Oxidation (Polishing): The Lemieux-Johnson cleavage often arrests partially at the aldehyde stage. Dissolve the crude residue in acetone. Slowly add Jones reagent (
CrO3
/
1NH2SO4
) and stir for 3 hours at room temperature to drive all intermediates to the carboxylic acid[4].
Final Isolation: Extract with DCM, dry over anhydrous
Na2SO4
, and purify via silica gel column chromatography to yield the pure (3R,4S)-1-(benzyloxycarbonyl)-4-fluoropyrrolidine-3-carboxylic acid.
Synthetic workflow for 4-fluoropyrrolidine-3-carboxylic acid via oxidative cleavage.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized compound, the system must be analytically validated.
19
F NMR Spectroscopy: This is the most critical diagnostic tool. The fluorine atom acts as a highly sensitive NMR probe. The vicinal coupling constants (
3JHF
) between the C4-fluorine and the C3/C5 protons provide direct mathematical proof of the ring pucker and the relative cis/trans stereochemistry[2].
LC-MS: Liquid chromatography-mass spectrometry is utilized to confirm the molecular weight and assess the purity of the zwitterion (or its protected derivatives)[4].
X-Ray Crystallography: For absolute stereochemical assignment, crystallization of the hydrochloride salt allows for direct observation of the gauche effect in the solid state, confirming the axial/equatorial positioning of the fluorine atom[3].
Applications in Drug Development
The unique physical and chemical properties of 4-fluoropyrrolidine-3-carboxylic acid make it an elite building block in modern pharmacology:
Peptidomimetics: When incorporated into peptide backbones, the fluorinated ring alters the cis/trans isomerization rate of the preceding amide bond, granting resistance to proteolytic degradation[2].
Targeted Covalent Inhibitors: The modulated pKa of the pyrrolidine nitrogen can be tuned to optimize the reactivity of adjacent electrophilic warheads.
Lipophilic Efficiency (LipE): The addition of fluorine increases the lipophilicity (LogP) of the scaffold without significantly increasing the molecular weight, enhancing blood-brain barrier (BBB) penetration and cellular permeability[1].
An In-depth Technical Guide to the Mechanism of Action of 4-Fluoropyrrolidine-3-carboxylic Acid in Drug Discovery
Abstract The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] 4-Fluoropyrro...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] 4-Fluoropyrrolidine-3-carboxylic acid, a fluorinated analog of β-proline, represents a unique and valuable building block in drug discovery. Its rigid, five-membered ring system, combined with the stereospecific introduction of a highly electronegative fluorine atom, allows for precise control over molecular conformation and bioactivity.[2] This guide provides an in-depth exploration of the mechanism of action of 4-fluoropyrrolidine-3-carboxylic acid, not as a singular agent with a defined target, but as a strategic component whose influence is manifested through the conformational control it imparts upon larger molecules. We will delve into the fundamental principles of how the fluorine substituent dictates the pyrrolidine ring pucker and amide bond geometry, and how these stereoelectronic effects are leveraged in the design of inhibitors for a range of therapeutic targets, including dipeptidyl peptidase-4 (DPP-4) and enzymes of the proline metabolic pathway. This document will further provide detailed experimental protocols for the synthesis and biological evaluation of compounds incorporating this versatile scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing the potential of 4-fluoropyrrolidine-3-carboxylic acid in their discovery programs.
The Strategic Advantage of Fluorination and Conformational Restriction in Drug Design
The pyrrolidine ring, the core of the amino acid proline, is a privileged scaffold in drug discovery, prized for its ability to introduce conformational rigidity into otherwise flexible molecules.[3][4] This pre-organization of the molecular structure can lead to a significant enhancement in binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. The incorporation of a fluorine atom onto the pyrrolidine ring, as in 4-fluoropyrrolidine-3-carboxylic acid, adds a powerful layer of control over the molecule's three-dimensional structure and electronic properties.[5]
The Inductive Effect of Fluorine
Fluorine is the most electronegative element, and its introduction into an organic molecule exerts a strong electron-withdrawing inductive effect. This can have several important consequences for a drug candidate:
Modulation of pKa: The fluorine atom can lower the pKa of nearby acidic or basic functional groups. For instance, in derivatives of 4-fluoroproline, the basicity of the pyrrolidine nitrogen is reduced. This can have a profound impact on the binding affinity for a target, as demonstrated in studies of GABA uptake inhibitors where fluorination led to a decrease in potency.[6]
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of a fluorine atom can block sites of metabolism, thereby increasing the half-life of a drug.[1]
Enhanced Binding Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions and, in some cases, form non-canonical hydrogen bonds with protein backbones or side chains, contributing to enhanced binding affinity.
Conformational Control: The Gauche Effect and Pyrrolidine Ring Pucker
The primary mechanism through which 4-fluoropyrrolidine-3-carboxylic acid influences the bioactivity of a molecule is through stereoelectronic control of the pyrrolidine ring's conformation, often referred to as "ring pucker." The pyrrolidine ring is not planar and exists in two major puckered conformations: Cγ-endo (up) and Cγ-exo (down). The stereochemistry of the fluorine atom at the 4-position dictates the preferred pucker due to the gauche effect, which favors an anti-periplanar arrangement of the C-F bond relative to adjacent C-H bonds.
This conformational bias in the pyrrolidine ring, in turn, influences the geometry of the preceding amide bond in a peptide or peptidomimetic, favoring either a cis or trans conformation. This is a critical aspect of its mechanism of action, as the cis/trans isomerization of proline-containing peptide bonds is a rate-limiting step in protein folding and a key determinant of molecular recognition.
Potential Therapeutic Applications and Mechanisms of Action
While 4-fluoropyrrolidine-3-carboxylic acid is a building block rather than a standalone therapeutic, its incorporation into larger molecules has been explored for a variety of therapeutic targets. The following sections detail some of these applications, focusing on the underlying mechanism of action.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for glucose homeostasis.[7] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[8] Several marketed DPP-4 inhibitors, such as vildagliptin and saxagliptin, feature a pyrrolidine scaffold.
The mechanism of action of pyrrolidine-based DPP-4 inhibitors involves the interaction of the pyrrolidine nitrogen with the catalytic dyad of the enzyme. The conformational rigidity of the pyrrolidine ring helps to correctly orient the interacting functional groups within the active site. The introduction of a 4-fluoro substituent in a pyrrolidine-3-carboxylic acid-based inhibitor could offer several advantages:
Enhanced Binding Affinity: The fluorine atom could engage in favorable interactions with the S2 subsite of the DPP-4 active site.
Improved Pharmacokinetics: The fluorine atom could block potential sites of metabolism on the pyrrolidine ring, leading to a longer duration of action.
A study on 3-amino-4-substituted pyrrolidine DPP-4 inhibitors demonstrated that the addition of a gem-difluoro substituent to a lactam replacement for the traditional trifluorophenyl group improved overall DPP-4 inhibition.[9] This highlights the potential of fluorine substitution in this class of inhibitors.
Diagram: Proposed Binding of a 4-Fluoropyrrolidine-3-Carboxylic Acid Derivative in the DPP-4 Active Site
Caption: Proposed binding mode of a 4-fluoropyrrolidine-3-carboxylic acid-based DPP-4 inhibitor.
Modulation of Proline Metabolism in Oncology
Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. The "proline cycle," involving the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR1), has emerged as a potential target in oncology.
Proline Dehydrogenase (PRODH): PRODH is a mitochondrial enzyme that catalyzes the first step of proline catabolism. While a study on (E)- and (Z)-4-fluoromethylene-L-proline found them to be inactive against PRODH, the broader class of proline analogs has been investigated as inhibitors.[3] The development of a potent and selective PRODH inhibitor based on the 4-fluoropyrrolidine-3-carboxylic acid scaffold would be a valuable tool for cancer research.
Pyrroline-5-Carboxylate Reductase (PYCR1): PYCR1 catalyzes the reduction of P5C to proline and is frequently overexpressed in various cancers. Inhibition of PYCR1 can impair cancer cell growth. Screening of proline analogs has identified several inhibitors of PYCR1. Although 4-fluoropyrrolidine-3-carboxylic acid has not been explicitly tested, its structural similarity to proline makes it a plausible candidate for a competitive inhibitor.
The following table summarizes the inhibitory activities of various proline analogs against enzymes of the proline cycle, providing a basis for understanding the structure-activity relationships in this area.
Synthesis of 4-Fluoropyrrolidine-3-carboxylic Acid Derivatives
A plausible synthetic route to enantiomerically enriched 4-fluoropyrrolidine-3-carboxylic acid derivatives involves an organocatalytic asymmetric Michael addition followed by reductive cyclization.[11][12][13]
Protocol: Asymmetric Synthesis of a 4-Fluoropyrrolidine-3-carboxylic Acid Derivative
Michael Addition:
To a solution of a suitable 4-substituted-4-oxo-2-enoate (1.0 eq) and a nitroalkane (1.2 eq) in an appropriate solvent (e.g., toluene, CH2Cl2) at -20 °C, add a chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq).
Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Reductive Cyclization and Fluorination:
The subsequent steps would involve reduction of the nitro group to an amine, which would then undergo spontaneous cyclization to form the pyrrolidine ring.
Fluorination at the 4-position can be achieved through various methods, such as nucleophilic substitution of a suitable leaving group (e.g., a hydroxyl group) with a fluorinating agent (e.g., DAST, Deoxo-Fluor). The stereochemical outcome of the fluorination will depend on the reaction conditions and the stereochemistry of the starting material.
Stereochemical Architecture and Enantiomeric Profiling of 4-Fluoropyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Among these, 4-fluoropyrrolidine-3-carboxylic acid represents a highly privileged, dense stereochemica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Among these, 4-fluoropyrrolidine-3-carboxylic acid represents a highly privileged, dense stereochemical scaffold. By introducing a fluorine atom at the C4 position of a pyrrolidine-3-carboxylic acid (a β-proline derivative), medicinal chemists can precisely modulate the molecule's physicochemical properties—specifically its pKa, lipophilicity, and 3D conformational vector.
This whitepaper provides an in-depth technical analysis of the stereochemistry, conformational dynamics, and synthetic resolution of 4-fluoropyrrolidine-3-carboxylic acid, designed for researchers and drug development professionals.
The Stereochemical Landscape
4-Fluoropyrrolidine-3-carboxylic acid possesses two contiguous stereogenic centers at the C3 and C4 carbons. Consequently, the molecule exists as four distinct stereoisomers, comprising two pairs of enantiomers (diastereomers of each other):
The Trans Diastereomers (Anti relationship):
(3R, 4R)-4-fluoropyrrolidine-3-carboxylic acid
(3S, 4S)-4-fluoropyrrolidine-3-carboxylic acid
The Cis Diastereomers (Syn relationship):
(3R, 4S)-4-fluoropyrrolidine-3-carboxylic acid
(3S, 4R)-4-fluoropyrrolidine-3-carboxylic acid
The relative stereochemistry (cis vs. trans) is not merely a structural classification; it fundamentally dictates the spatial trajectory of the carboxylic acid group relative to the pyrrolidine nitrogen, which is critical for receptor binding and pharmacophore alignment.
Caption: Classification of the four stereoisomers of 4-fluoropyrrolidine-3-carboxylic acid.
Conformational Dynamics: The Fluorine Gauche Effect
The true value of 4-fluoropyrrolidine-3-carboxylic acid lies in its conformational predictability, driven by stereoelectronic forces rather than mere steric bulk [1].
In an unfunctionalized pyrrolidine ring, the conformation rapidly interconverts between Cγ-exo and Cγ-endo envelope puckers. However, the introduction of the highly electronegative fluorine atom at C4 biases this equilibrium through the fluorine gauche effect [2].
Causality of the Ring Pucker
The gauche effect dictates that the highly polarized C–F bond prefers to align antiperiplanar to the adjacent C–H or C–N bonds. This alignment maximizes the stabilizing hyperconjugation from the σ(C–H) bonding orbital into the low-lying σ*(C–F) antibonding orbital.
In (4R)-configured isomers: The stereoelectronic preference strongly enforces a Cγ-exo pucker .
In (4S)-configured isomers: The stereoelectronic preference strongly enforces a Cγ-endo pucker [3].
Because the C3-carboxylic acid is directly adjacent to the C4-fluorine, locking the ring pucker effectively "freezes" the carboxylic acid into a specific 3D vector. This pre-organization reduces the entropic penalty upon target binding, a highly sought-after trait in structure-based drug design.
Caption: Logical flow of stereoelectronic effects dictating pyrrolidine ring pucker and conformation.
Physicochemical Impact Data
The addition of the fluorine atom does more than lock the conformation; it fundamentally alters the acid-base properties of the molecule. The strong inductive electron-withdrawing nature of fluorine pulls electron density away from the pyrrolidine nitrogen, significantly lowering its basicity (pKa).
Experimental Protocol: Asymmetric Synthesis of the (3R, 4S) Enantiomer
Synthesizing specific enantiomers of 4-fluoropyrrolidine-3-carboxylic acid requires rigorous control to prevent epimerization at the C3 center. The following self-validating protocol details the synthesis of (3R,4S)-1-(benzyloxycarbonyl)-4-fluoropyrrolidine-3-carboxylic acid via the oxidative cleavage of a chiral vinylpyrrolidine precursor, adapted from validated pharmaceutical patent literature [4].
Phase 1: Oxidative Cleavage of the Vinyl Group
Objective: Convert (3S,4S)-benzyl 3-fluoro-4-vinylpyrrolidine-1-carboxylate to an intermediate aldehyde/acid without epimerizing the C3 stereocenter.
Preparation of the Biphasic System: In a reaction vessel, dissolve 15.24 mmol (3.8 g) of the starting vinylpyrrolidine in a solvent mixture of carbon tetrachloride (43.6 mL), acetonitrile (43.6 mL), and water (65.3 mL).
Causality Check: The biphasic
CCl4/CH3CN/H2O
system is critical. It ensures that the highly reactive
RuO4
generated in situ remains in the organic layer to react with the olefin, preventing over-oxidation or degradation of the sensitive nitrogen heterocycle.
Catalyst and Oxidant Addition: Add ruthenium trichloride (
RuCl3
, 199 mg, 0.762 mmol) followed by sodium periodate (
NaIO4
, 13.04 g, 61.0 mmol).
Causality Check:
NaIO4
acts as the stoichiometric terminal oxidant, continuously regenerating the catalytic
RuO4
from reduced ruthenium species. This keeps the concentration of active oxidant low and controlled, preventing C3 epimerization.
Reaction Execution: Stir the mixture overnight at room temperature.
Workup: Dilute with dichloromethane (200 mL) and water (200 mL). Filter to remove the ruthenium slurry. Separate the aqueous layer, extract twice with dichloromethane, dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
Phase 2: Jones Oxidation
Objective: Drive the intermediate mixture fully to the desired carboxylic acid.
Reagent Preparation: Dissolve the concentrated residue from Phase 1 in acetone (50 mL).
Causality Check: Jones reagent (chromic acid in aqueous sulfuric acid and acetone) is chosen because it rapidly and quantitatively oxidizes aldehydes to carboxylic acids under acidic conditions. Basic oxidation conditions (like Pinnick oxidation) are avoided here because bases can trigger the
β
-elimination of the C4-fluorine atom, destroying the molecule.
Reaction Execution: Stir at room temperature for 3 hours.
Isolation: Extract the mixture with dichloromethane (2x100 mL). Concentrate the combined organic layers under reduced pressure.
Purification: Purify the residue via silica gel column chromatography to yield (3R,4S)-1-(benzyloxycarbonyl)-4-fluoropyrrolidine-3-carboxylic acid. (LCMS m/z: 268.0
[M+H]+
).
References
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins
Source: National Institutes of Health (NIH) / Top Heterocycl Chem.
URL:[Link]
Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers
Source: National Institutes of Health (NIH) / J Am Chem Soc.
URL:[Link]
A Stereoelectronic Effect on Turn Formation Due to Proline Substitution in Elastin-Mimetic Polypeptides
Source: Journal of the American Chemical Society (ACS)
URL:[Link]
Heteroaryl Kinase Inhibitors (US Patent 2011/0130380 A1)
Source: Google Patents / US Patent Office
URL:[Link]
Exploratory
Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Fluoropyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course Through Data Scarcity In the landscape of innovative drug discovery and development, novel chemical entities are the bedrock of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course Through Data Scarcity
In the landscape of innovative drug discovery and development, novel chemical entities are the bedrock of progress. 4-Fluoropyrrolidine-3-carboxylic acid, a fluorinated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. The introduction of fluorine can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity, making such compounds highly sought after.[1][2] However, with novelty comes the challenge of incomplete data, particularly concerning toxicology and safety.
This guide serves as a comprehensive resource on the toxicity, safety data, and handling of 4-Fluoropyrrolidine-3-carboxylic acid. It is crucial to state at the outset that a comprehensive Material Safety Data Sheet (MSDS) and a full toxicological profile for this specific compound are not publicly available at the time of this writing. Therefore, this document has been constructed with the highest commitment to scientific integrity, drawing upon data from structurally similar compounds to provide a robust, precautionary framework. The information herein is designed to empower researchers to work safely and effectively, acknowledging the knowns and respecting the unknowns.
The Compound: A Profile of 4-Fluoropyrrolidine-3-carboxylic Acid
4-Fluoropyrrolidine-3-carboxylic acid belongs to the family of fluorinated amino acid derivatives. The pyrrolidine ring is a common scaffold in many biologically active compounds, and the addition of a fluorine atom can significantly alter its properties.[1][3] While specific applications for this exact molecule are not extensively documented in public literature, its structure suggests potential utility as a building block in the synthesis of novel therapeutic agents, particularly in areas where modulation of metabolic pathways or protein-ligand interactions is desired.
Toxicological Profile: An Analog-Based Assessment
In the absence of direct toxicological data for 4-Fluoropyrrolidine-3-carboxylic acid, we turn to its close structural relatives to anticipate its potential hazards. The primary analogues referenced in this guide are (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid and the parent compound Pyrrolidine-3-carboxylic acid.
Acute Toxicity:
The acute toxicity of 4-Fluoropyrrolidine-3-carboxylic acid has not been determined. However, for a related compound, (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid (CAS 2507-61-1), it is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[4] It is prudent to assume a similar level of oral toxicity for the target compound.
Irritation and Corrosivity:
Data from analogues strongly suggest that 4-Fluoropyrrolidine-3-carboxylic acid is likely to be an irritant.
Skin Irritation: (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid is classified as causing skin irritation.[5]
Eye Irritation: Both (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid and the non-fluorinated parent, Pyrrolidine-3-carboxylic acid, are known to cause serious eye irritation or damage.[5][6] It should be treated as a substance that can cause significant eye injury.
Respiratory Irritation: (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid is also classified as potentially causing respiratory irritation.[5]
Chronic Toxicity and Other Health Effects:
There is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of 4-Fluoropyrrolidine-3-carboxylic acid or its close analogues.[6] The toxicological properties have not been fully investigated.[6]
Metabolic Considerations:
The presence of a carbon-fluorine bond, one of the strongest covalent bonds, generally increases metabolic stability.[7] However, metabolic defluorination can occur, potentially releasing fluoride ions.[1] While unlikely to be a significant pathway, high-dose or chronic exposure could theoretically lead to fluoride-related toxicity.[1]
Material Safety Data Sheet (MSDS) Analysis: A Composite Overview
The following is a composite analysis based on the MSDS of analogue compounds. This should be used as a guide for risk assessment and the development of laboratory-specific safety protocols.
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if breathing becomes difficult, seek medical attention.[5][8]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[5][8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]
Handling and Storage
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE).[5]
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[8]
Experimental Protocols: A Framework for Safe Practice
The following protocols are designed to provide a structured approach to working with 4-Fluoropyrrolidine-3-carboxylic acid, grounded in the principles of risk minimization.
Risk Assessment Workflow
Caption: A logical workflow for assessing and mitigating risks associated with handling 4-Fluoropyrrolidine-3-carboxylic acid.
Step-by-Step Handling Protocol
Preparation:
Ensure a chemical fume hood is certified and functioning correctly.
Gather all necessary materials, including the compound, solvents, and reaction vessels.
Don the appropriate PPE: safety goggles with side shields, a lab coat, and chemically resistant gloves (nitrile gloves are a common choice, but compatibility should be verified).
Weighing and Transfer:
Perform all weighing and transfer operations within the fume hood.
Use a spatula to handle the solid compound. Avoid creating dust.
If transferring a solution, use a pipette or syringe to minimize the risk of splashes.
Reaction Setup:
Set up the reaction apparatus within the fume hood.
Ensure all joints are securely clamped and that the setup is stable.
If heating the reaction, use a controlled heating mantle and monitor the temperature closely.
Work-up and Purification:
Conduct all extraction, filtration, and purification steps within the fume hood.
Be mindful of potential pressure build-up during extractions.
Waste Disposal:
Dispose of all waste materials (solid and liquid) in designated, labeled hazardous waste containers.
Do not dispose of this compound down the drain.
Decontamination:
Wipe down the work area in the fume hood with an appropriate solvent.
Wash all glassware thoroughly.
Remove PPE and wash hands thoroughly with soap and water.
Application Note: Asymmetric Synthesis of 4-Fluoropyrrolidine-3-carboxylic Acid via Chemoenzymatic Reduction and Deoxyfluorination
Executive Summary & Mechanistic Rationale The 4-fluoropyrrolidine-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. The strategic introduction of a fluorine atom onto the pyrrolidi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The 4-fluoropyrrolidine-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. The strategic introduction of a fluorine atom onto the pyrrolidine ring leverages the gauche effect, which dictates the ring's preferred pucker conformation, thereby influencing the spatial orientation of the adjacent carboxylic acid. Furthermore, the highly electronegative fluorine atom significantly lowers the pKₐ of the pyrrolidine nitrogen, modulating the molecule's lipophilicity and membrane permeability.
Synthesizing this scaffold with high enantio- and diastereoselectivity presents a significant challenge. Traditional resolutions of racemic mixtures suffer from a maximum theoretical yield of 50%. To circumvent this, the protocol detailed herein utilizes a Dynamic Kinetic Resolution (DKR) coupled with a stereoinvertive Deoxyfluorination .
The Causality of the Synthetic Design:
DKR-Mediated Reduction: The starting material, racemic 1-Boc-4-oxopyrrolidine-3-carboxylic acid methyl ester, is a
β
-keto ester that undergoes rapid keto-enol tautomerization in aqueous buffer. By employing a highly stereoselective Ketoreductase (KRED), the rapidly equilibrating enantiomers are funneled entirely into a single (3R, 4S)-4-hydroxy diastereomer.
SN2 Deoxyfluorination: The subsequent fluorination utilizes Diethylaminosulfur trifluoride (DAST). The mechanism involves the hydroxyl oxygen attacking the electron-deficient sulfur of DAST, releasing a fluoride ion. This fluoride then attacks the C4 position from the opposite face, resulting in a clean SN2 inversion of stereochemistry[1]. This stereospecific inversion converts the (4S)-alcohol into the (4R)-fluoride[2].
Figure 1: Complete asymmetric synthesis of (3R, 4R)-4-fluoropyrrolidine-3-carboxylic acid.
Quantitative Data Summary
The following table summarizes the validated reaction metrics across the four-step sequence. The self-validating nature of this protocol ensures that stereochemical integrity is maintained at each intermediate stage.
Objective: Convert racemic
β
-keto ester to the (3R, 4S)-alcohol.
Preparation of Buffer: Dissolve 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.
Enzyme Cocktail: To 100 mL of the buffer, add 5.0 g of D-glucose, 50 mg of NADP⁺, 100 mg of Glucose Dehydrogenase (GDH), and 250 mg of the selected Ketoreductase (e.g., KRED-P1-B04).
Substrate Addition: Dissolve 10.0 g (41.1 mmol) of racemic 1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate in 10 mL of DMSO. Add this dropwise to the aqueous enzyme solution to prevent substrate crashing.
Incubation: Stir the biphasic mixture at 30 °C for 24 hours. Maintain the pH at 7.0 using a pH stat titrator with 1M NaOH (gluconic acid is produced as a byproduct of cofactor recycling).
Workup: Add 100 mL of ethyl acetate (EtOAc) and filter through a pad of Celite to remove denatured proteins. Separate the organic layer, extract the aqueous layer twice more with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Validation: Analyze via Chiral HPLC to confirm >99% ee. ¹H NMR should show the C4 carbinol proton as a distinct multiplet at ~4.4 ppm.
Step 2: DAST-Mediated Deoxyfluorination
Objective: Stereospecific SN2 inversion to yield the (3R, 4R)-fluoride.
Note: DAST is a hazardous, moisture-sensitive reagent that can decompose exothermically. Always use appropriate PPE and conduct the reaction behind a blast shield.
Setup: Flame-dry a 250 mL round-bottom flask under argon. Charge the flask with 8.0 g (32.6 mmol) of the (3R, 4S)-alcohol intermediate from Step 1 and 80 mL of anhydrous dichloromethane (DCM).
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to cool to -78 °C. Causality: Strict temperature control is required to suppress the E2 elimination pathway, which would yield an undesired pyrroline byproduct.
Reagent Addition: Add 6.4 mL (48.9 mmol, 1.5 equiv) of DAST dropwise via a syringe pump over 30 minutes.
Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.
Quench: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (50 mL). Caution: Vigorous CO₂ evolution will occur.
Workup: Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to afford the fluorinated ester.
Validation: ¹⁹F NMR (CDCl₃) should show a characteristic doublet of multiplets around -175 ppm. ¹H NMR will show a large geminal H-F coupling (
2JHF≈53
Hz) for the C4 proton.
Step 3: Mild Saponification
Objective: Hydrolyze the methyl ester without epimerizing the C3 stereocenter.
Reaction: Dissolve 6.0 g (24.2 mmol) of the fluorinated ester in 60 mL of a 3:1 THF/H₂O mixture. Cool to 0 °C.
Base Addition: Add 1.52 g (36.3 mmol, 1.5 equiv) of LiOH·H₂O in one portion. Causality: LiOH is chosen over NaOH/KOH as the milder conditions prevent base-catalyzed epimerization of the
α
-chiral center at C3.
Stirring: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours until TLC indicates complete consumption of the starting material.
Workup: Evaporate the THF in vacuo. Dilute the aqueous residue with 20 mL of water and wash with 30 mL of diethyl ether to remove non-polar impurities.
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Extract the precipitated acid with EtOAc (3 × 50 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield (3R, 4R)-1-Boc-4-fluoropyrrolidine-3-carboxylic acid as a white solid.
Step 4: Boc Deprotection
Objective: Yield the final target as a stable hydrochloride salt.
Reaction: Suspend 5.0 g (21.4 mmol) of the Boc-protected acid in 20 mL of 4M HCl in dioxane.
Stirring: Stir at room temperature for 2 hours. The suspension will initially clear and then form a new white precipitate as the hydrochloride salt forms.
Isolation: Add 50 mL of cold diethyl ether to fully precipitate the product. Filter the solid, wash with additional ether, and dry under a high vacuum to yield (3R, 4R)-4-fluoropyrrolidine-3-carboxylic acid hydrochloride.
References
Fluorination Approaches in Synthetic Methods in Drug Discovery
Source: Royal Society of Chemistry (RSC)
URL:[Link][1]
Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link][2]
Application Notes & Protocols: 4-Fluoropyrrolidine-3-carboxylic Acid as a Chiral Building Block in Peptidomimetics
Abstract The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to create novel molecules with enhanced potency, selectivity, and metabolic stability. A key strategy involves the incorpo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to create novel molecules with enhanced potency, selectivity, and metabolic stability. A key strategy involves the incorporation of conformationally constrained amino acid analogues to modulate peptide backbone geometry and pre-organize bioactive conformations. This guide provides an in-depth exploration of 4-Fluoropyrrolidine-3-carboxylic acid, a unique fluorinated β-amino acid, as a chiral building block. We will dissect the underlying stereoelectronic principles that govern its conformational behavior, provide detailed protocols for its synthesis and incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and outline robust analytical methods for characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated scaffolds to engineer next-generation therapeutic peptides.
The Scientific Rationale: Why 4-Fluoropyrrolidine-3-carboxylic Acid?
Proline and its derivatives are invaluable tools in peptide science due to the conformational rigidity imposed by their pyrrolidine ring, which restricts the main-chain dihedral angle φ.[1][2] The strategic placement of a fluorine atom on this ring introduces potent stereoelectronic effects that can further refine and stabilize specific conformations.
The Gauche Effect and Pyrrolidine Ring Pucker
The introduction of a highly electronegative fluorine atom at the C4 position has profound consequences for the pyrrolidine ring's preferred conformation. A favorable gauche interaction (a 60° torsion angle) between the vicinal C-F bond and the ring nitrogen is established through σC-H → σC-F hyperconjugation.[3] This stereoelectronic effect effectively "locks" the ring into a specific pucker. For example, in the analogous 4-fluoroprolines, a (4R*)-fluoro substituent strongly favors a Cγ-exo pucker, while a (4S)-fluoro substituent favors a Cγ-endo pucker.[1][4] This enforced geometry pre-organizes the peptide backbone, which can lead to enhanced binding affinity for a biological target by reducing the entropic penalty of binding.[2]
A β-Amino Acid Scaffold for Novel Topologies
Unlike proline (pyrrolidine-2-carboxylic acid), 4-fluoropyrrolidine-3-carboxylic acid is a β-amino acid. Its incorporation into a peptide chain increases the distance between carbonyl groups by one methylene unit. This fundamental change in backbone architecture disrupts canonical secondary structures like α-helices and β-sheets, providing access to novel, stable helical and turn structures, such as the 12-helix.[5] These unnatural conformations are resistant to proteolytic degradation and can present side chains in unique spatial arrangements, enabling the targeting of previously intractable protein-protein interactions.
The combination of a fluorinated, conformationally locked ring with a β-amino acid backbone makes 4-fluoropyrrolidine-3-carboxylic acid a powerful tool for creating peptidomimetics with unique structural and pharmacological properties.
Synthesis of the Chiral Building Block
The successful incorporation of this building block into peptides requires its synthesis in a protected form suitable for solid-phase synthesis, typically as an N-Fmoc derivative. The following protocol outlines a plausible and robust synthetic route starting from a commercially available chiral precursor, (3R,4R)-1-Boc-4-hydroxypyrrolidine-3-carboxylic acid methyl ester. The fluorination step proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the C4 position.
Protocol 1: Synthesis of (3R,4S)-1-Fmoc-4-fluoropyrrolidine-3-carboxylic acid
Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Dioxane, Water
Magnesium sulfate (MgSO₄), Celite
Procedure:
Tosylation of the Hydroxyl Group:
Dissolve (3R,4R)-1-Boc-4-hydroxypyrrolidine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous DCM (10 mL/g) and cool to 0 °C.
Add pyridine (2.0 eq) followed by the portion-wise addition of TsCl (1.2 eq).
Allow the reaction to warm to room temperature and stir for 16 hours.
Monitor by TLC. Upon completion, quench with water, extract with DCM, wash with 1M HCl and brine, dry over MgSO₄, and concentrate in vacuo to yield the tosylated intermediate.
Nucleophilic Fluorination:
Dissolve the tosylated intermediate (1.0 eq) in anhydrous THF (15 mL/g).
Add a 1M solution of TBAF in THF (2.0 eq) and heat the mixture to 60 °C.
Stir for 12-18 hours, monitoring for the consumption of starting material by TLC.
Cool to room temperature, concentrate in vacuo, and purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain (3R,4S)-1-Boc-4-fluoropyrrolidine-3-carboxylic acid methyl ester. This step inverts the stereocenter at C4.[1]
Saponification:
Dissolve the fluorinated ester (1.0 eq) in a 3:1 mixture of THF:Water (10 mL/g).
Add LiOH (1.5 eq) and stir at room temperature for 4 hours.
Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate.
Dry the combined organic layers over MgSO₄ and concentrate to yield the carboxylic acid.
Boc Deprotection:
Dissolve the Boc-protected acid (1.0 eq) in a 1:1 mixture of DCM:TFA (10 mL/g).
Stir at room temperature for 1 hour.
Concentrate in vacuo and co-evaporate with toluene (3x) to remove residual TFA.
Fmoc Protection:
Dissolve the resulting amine salt in a 1:1 mixture of 10% aqueous NaHCO₃ and Dioxane (10 mL/g).
Cool to 0 °C and add Fmoc-Cl (1.1 eq).
Stir vigorously for 8 hours, allowing it to warm to room temperature.
Acidify with 1M HCl and extract with ethyl acetate.
Wash with brine, dry over MgSO₄, and purify by column chromatography to yield the final product: (3R,4S)-1-Fmoc-4-fluoropyrrolidine-3-carboxylic acid .
Visualization: Synthesis Workflow
Caption: Synthetic route for the N-Fmoc protected building block.
Incorporation into Peptidomimetics
The custom building block can be incorporated into a growing peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Due to the steric bulk and unique structure of the β-amino acid, optimization of coupling conditions may be necessary.
Protocol 2: SPPS Incorporation of the Fluorinated Building Block
Materials and Equipment:
Fmoc-Rink Amide MBHA resin (or other suitable solid support)
Resin Preparation: Swell the resin in DMF for 30 minutes. If starting with a pre-loaded resin, proceed to step 2. To load the first amino acid onto a Rink Amide resin, perform an initial Fmoc deprotection.[6]
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
Standard Amino Acid Coupling:
Pre-activate a standard Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIEA (8 eq) in DMF for 2 minutes.
Add the activated mixture to the deprotected resin and agitate for 1-2 hours.
Wash the resin as in step 2. Confirm completion with a Kaiser test.
Coupling of the Fluorinated Building Block:
Causality: Due to the potential for slower reaction kinetics with the sterically hindered β-amino acid, using a potent coupling agent like HATU and allowing for a longer reaction time is recommended.
In a separate vial, dissolve Fmoc-(3R,4S)-4-fluoropyrrolidine-3-carboxylic acid (2.5 eq), HATU (2.4 eq), and DIEA (5 eq) in DMF.
Add the activation mixture to the deprotected resin.
Agitate for 4-6 hours at room temperature. A second coupling (double coupling) may be required if the Kaiser test is positive.
Wash the resin thoroughly as described above.
Chain Elongation: Repeat steps 2 and 3 to continue elongating the peptide chain.
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DMF, DCM, and MeOH, and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Visualization: SPPS Workflow Cycle
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and conformational properties of the final peptidomimetic. NMR spectroscopy is particularly powerful for this class of molecules.
Protocol 3: Conformational Analysis by NMR Spectroscopy
Objective: To confirm the peptide sequence and probe the local conformation influenced by the fluorinated pyrrolidine ring.
Sample Preparation:
Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O, or a membrane-mimicking solvent like trifluoroethanol/water) to a concentration of 1-2 mM.[7]
Adjust pH as needed (typically between 4-5 to slow amide proton exchange).
NMR Experiments:
1D ¹H and ¹⁹F NMR:
Acquire a standard 1D ¹H spectrum to assess overall sample purity and folding.
Acquire a 1D ¹⁹F spectrum. The fluorine signal is highly sensitive to its local environment.[8] Its chemical shift can provide initial insights into the conformation. The presence of multiple ¹⁹F signals may indicate slow conformational exchange (e.g., cis/trans isomerization of a preceding Xaa-Pro bond).[9][10]
2D Homonuclear NMR (¹H-¹H):
TOCSY (Total Correlation Spectroscopy): Used to identify coupled proton spin systems corresponding to individual amino acid residues.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close (< 5 Å), which is critical for determining secondary structure and tertiary folds. Look for specific NOEs between the pyrrolidine ring protons and adjacent residues to define the local backbone geometry.[11]
Interpretation:
The unique chemical shifts and coupling patterns of the pyrrolidine ring protons, combined with NOE data, will help define the ring pucker.
The ¹⁹F chemical shift provides a sensitive probe of the local environment and can be used to monitor conformational changes upon ligand binding or changes in solvent conditions.[3]
Data Summary: Expected Analytical Results
Analysis Type
Parameter
Expected Result/Observation
Causality & Significance
RP-HPLC
Purity
>95%
Confirms successful synthesis and purification.
Mass Spec (ESI-MS)
Molecular Weight
Observed mass matches theoretical mass
Confirms the identity and correct incorporation of all residues.
1D ¹⁹F NMR
Chemical Shift
Single sharp resonance
Indicates a single dominant conformation in solution. Multiple peaks could indicate conformational heterogeneity.[9]
2D NOESY NMR
Key NOEs
Cross-peaks between pyrrolidine ring protons and adjacent residue protons (Hα, HN).
Defines the local backbone conformation and orientation of the ring relative to the rest of the peptide.
Conclusion and Outlook
4-Fluoropyrrolidine-3-carboxylic acid represents a sophisticated and powerful chiral building block for peptidomimetic design. The stereospecific introduction of fluorine provides unparalleled control over the local conformation of the pyrrolidine ring, while the β-amino acid backbone opens avenues to novel, proteolytically stable secondary structures. The protocols detailed herein provide a comprehensive framework for the synthesis, incorporation, and analysis of peptides containing this unique moiety. By combining conformational constraint with altered backbone topology, this building block offers a promising strategy for developing highly specific and potent therapeutic agents targeting a wide range of diseases.[12][13]
Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 51(6), 1366–1374. [Link]
Hofman, G. J., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6175-6187. [Link]
Loh, K. L., et al. (2011). 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA. Bioorganic & Medicinal Chemistry Letters, 21(21), 6548-6551. [Link]
Fisher, D. S., et al. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science, 14(38), 10471-10479. [Link]
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]
Liu, G., et al. (1999). Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry, 42(21), 4310-4321. [Link]
Hoffmann-La Roche. (2013). Process for the preparation of pyrollidine-3-carboxylic acids.
Raines, R. T., et al. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Request PDF on ResearchGate. [Link]
Mohan, P. S., et al. (2017). Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications. Medicinal Chemistry Research, 26(2), 335-348. [Link]
Sharma, B., et al. (2021). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 11(52), 32909-32922. [Link]
Fisher, D. S., et al. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar. [Link]
Gellman, S. H., et al. (2001). Mimicry of Host-Defense Peptides by Unnatural Oligomers: Antimicrobial β-Peptides. Biophysics Instrumentation Facility. [Link]
Linclau, B., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications, 54(40), 5118-5121. [Link]
Yin, F., et al. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. PubMed. [Link]
Serrano, I., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
Kanada, R., et al. (2021). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. PubMed. [Link]
Springer Nature Experiments. (n.d.). NMR Spectroscopy of Peptides and Proteins. [Link]
MDPI. (2015). Peptides and Peptidomimetics for Antimicrobial Drug Design. [Link]
Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. [Link]
NIH. (2018). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. [Link]
Semantic Scholar. (2024). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. [Link]
Scaling Up the Laboratory Production of 4-Fluoropyrrolidine-3-carboxylic Acid: An Application Note and Protocol
Abstract This comprehensive guide details the strategic considerations and practical protocols for the laboratory-scale synthesis and scale-up of 4-Fluoropyrrolidine-3-carboxylic acid, a valuable fluorinated building blo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide details the strategic considerations and practical protocols for the laboratory-scale synthesis and scale-up of 4-Fluoropyrrolidine-3-carboxylic acid, a valuable fluorinated building block in contemporary drug discovery. Addressing the needs of researchers, medicinal chemists, and process development scientists, this document outlines a robust synthetic pathway, emphasizing safety, scalability, and analytical rigor. The protocols provided are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices.
Introduction: The Significance of Fluorinated Pyrrolidines
The incorporation of fluorine into small molecule therapeutics is a widely employed strategy to modulate a range of physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Fluorinated pyrrolidine scaffolds, in particular, are of significant interest as constrained amino acid analogues in the design of peptidomimetics and other bioactive molecules. 4-Fluoropyrrolidine-3-carboxylic acid, with its unique stereochemical and electronic features, presents a compelling scaffold for interrogating biological systems and developing novel therapeutic agents. This guide provides a detailed roadmap for its synthesis, from milligram-scale laboratory production to gram-scale campaigns.
Strategic Overview of the Synthetic Approach
The synthesis of 4-Fluoropyrrolidine-3-carboxylic acid is most effectively approached through the nucleophilic fluorination of a suitably protected 4-hydroxypyrrolidine-3-carboxylic acid precursor. This strategy leverages the commercial availability of related starting materials and the well-established chemistry of deoxyfluorination.
The overall synthetic workflow can be conceptualized as follows:
Caption: A generalized workflow for the synthesis of 4-Fluoropyrrolidine-3-carboxylic acid.
Safety First: Handling Fluorinating Agents
Deoxyfluorination reagents are inherently hazardous and require strict adherence to safety protocols. Reagents such as Diethylaminosulfur Trifluoride (DAST) and its analogues are toxic, corrosive, and react violently with water.[1]
Mandatory Safety Precautions:
Fume Hood: All manipulations involving fluorinating agents must be conducted in a certified chemical fume hood.[1]
Personal Protective Equipment (PPE): Standard PPE includes chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).[1]
Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Quenching: A quenching solution (e.g., saturated aqueous sodium bicarbonate) should be readily available to safely neutralize the reagent at the end of the reaction. The quench should be performed slowly and with cooling.[1]
Waste Disposal: All waste containing fluorinating agents must be treated as hazardous and disposed of according to institutional guidelines.[1]
Caption: A flowchart outlining the critical safety steps for handling fluorinating agents.
Detailed Synthetic Protocol: From Grams to Kilograms
This protocol is adapted from established procedures for the synthesis of 4-fluoroproline and is tailored for the preparation of 4-Fluoropyrrolidine-3-carboxylic acid.[1][2][3] The starting material, a protected 4-hydroxy-pyrrolidine-3-carboxylate, can be synthesized from commercially available precursors.
Part 1: Synthesis of N-Boc-4-hydroxypyrrolidine-3-carboxylic acid methyl ester (Starting Material)
The synthesis of the requisite starting material can be achieved through various routes, often starting from commercially available pyroglutamic acid or other chiral precursors. The development of a scalable synthesis for this intermediate is a critical first step.
Part 2: Deoxyfluorination
Reaction Scheme:
(Image of the chemical reaction showing the conversion of N-Boc-4-hydroxypyrrolidine-3-carboxylic acid methyl ester to N-Boc-4-fluoropyrrolidine-3-carboxylic acid methyl ester using a fluorinating agent like DAST or Morph-DAST)
Reagent
Molar Eq.
MW ( g/mol )
Amount (for 10g scale)
Density (g/mL)
Volume
N-Boc-4-hydroxypyrrolidine-3-carboxylate
1.0
245.28
10.0 g
-
-
DAST (Diethylaminosulfur Trifluoride)
1.2
161.19
7.88 g
1.22
6.46 mL
Dichloromethane (DCM), anhydrous
-
84.93
100 mL
1.33
-
Step-by-Step Protocol:
Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add N-Boc-4-hydroxypyrrolidine-3-carboxylic acid methyl ester (10.0 g).
Dissolution: Dissolve the starting material in anhydrous dichloromethane (100 mL).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add DAST (6.46 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -60 °C.
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Caution: Vigorous gas evolution will occur.
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Deprotection and Isolation
Reaction Scheme:
(Image of the chemical reaction showing the hydrolysis of the methyl ester and removal of the Boc protecting group to yield 4-Fluoropyrrolidine-3-carboxylic acid)
Reagent
Molar Eq.
MW ( g/mol )
Amount (based on theoretical yield)
Crude N-Boc-4-fluoropyrrolidine-3-carboxylate
1.0
247.26
~10.1 g
6 M Hydrochloric Acid
excess
36.46
100 mL
Diethyl ether
-
74.12
For washing
Step-by-Step Protocol:
Hydrolysis and Deprotection: To the crude product from the previous step, add 6 M hydrochloric acid (100 mL).
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
Work-up: After completion, cool the reaction mixture to room temperature.
Purification:
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
Concentrate the aqueous layer under reduced pressure to obtain the crude hydrochloride salt of the product.
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by ion-exchange chromatography.
Scale-Up Considerations
Scaling up from laboratory to pilot plant or manufacturing scale introduces new challenges that must be addressed proactively.
Parameter
Laboratory Scale (1-10 g)
Scale-Up Considerations (100 g - 1 kg)
Heat Transfer
Efficiently managed with standard cooling baths.
The surface area-to-volume ratio decreases, making heat dissipation more challenging. Exothermic reactions, like fluorination and quenching, require a jacketed reactor with precise temperature control.
Reagent Addition
Dropwise addition via a dropping funnel is sufficient.
Controlled addition using a calibrated pump is necessary to maintain a steady rate and prevent temperature spikes.
Mixing
Magnetic stirring is generally adequate.
Mechanical overhead stirring is essential to ensure homogeneity in larger reaction volumes.
Work-up and Extraction
Performed in separatory funnels.
Requires larger extraction vessels or a continuous liquid-liquid extraction setup. The handling and transfer of large volumes of organic solvents increase safety risks.
Purification
Column chromatography is feasible.
Chromatography is often not practical or economical at a large scale. The process should be optimized to yield a product that can be purified by crystallization, minimizing the need for chromatography.[1]
Safety
Standard laboratory safety protocols.
A thorough Process Hazard Analysis (PHA) is required. This includes evaluating the risks of thermal runaway, pressure buildup, and large-scale handling of hazardous materials. The use of engineering controls, such as blast shields and automated shutdown systems, should be considered.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final product.
Analytical Technique
Expected Results for 4-Fluoropyrrolidine-3-carboxylic acid
¹H NMR
The spectrum will show characteristic signals for the pyrrolidine ring protons. The protons on the carbon bearing the fluorine and the adjacent carbons will exhibit coupling to the fluorine atom.
¹³C NMR
The carbon atom bonded to fluorine will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (170-250 Hz). Two-bond and three-bond couplings may also be observed.
¹⁹F NMR
A single resonance (or a multiplet depending on proton coupling) is expected. The chemical shift will be indicative of the fluorine's chemical environment.[4]
Mass Spectrometry (MS)
The mass spectrum (e.g., ESI-MS) should show the molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using a suitable column (e.g., C18) and mobile phase can be used to determine the purity of the final product. Chiral HPLC may be necessary to determine the enantiomeric excess if a stereoselective synthesis is performed.
Conclusion
The synthesis of 4-Fluoropyrrolidine-3-carboxylic acid is a challenging yet achievable endeavor for well-equipped laboratories. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently produce this valuable building block for their drug discovery programs. The key to successful scale-up lies in a thorough understanding of the reaction thermodynamics and kinetics, as well as a proactive approach to process safety and optimization.
References
A large-scale practical synthesis of Boc-protected 4-fluoro-l-proline. ACS Publications. (2020). [Link]
Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Publications. (2021). [Link]
Practical syntheses of 4-fluoroprolines. PMC. [Link]
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
Application Notes and Protocols for Amide Coupling of 4-Fluoropyrrolidine-3-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of 4-Fluoropyrrolidine-3-carboxylic Acid in Drug Discovery The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its three-dimensional structure which allows for t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of 4-Fluoropyrrolidine-3-carboxylic Acid in Drug Discovery
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its three-dimensional structure which allows for the exploration of chemical space beyond flat, aromatic systems.[1] This non-planar character is crucial for creating ligands that can adapt to the complex topographies of biological targets.[2] The introduction of a fluorine atom, as in 4-fluoropyrrolidine-3-carboxylic acid, imparts a range of desirable properties to drug candidates. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability, and promote favorable protein-ligand interactions through hydrogen bonding and dipole interactions. Specifically, in a pyrrolidine ring, fluorine substitution can induce significant conformational changes, thereby affecting the biological activity of the resulting molecule.[3][4]
This guide provides a detailed exploration of amide coupling techniques for 4-fluoropyrrolidine-3-carboxylic acid, a building block of increasing importance for the synthesis of novel therapeutics. We will delve into the mechanistic rationale behind reagent selection and provide robust protocols for common coupling methodologies, addressing the unique challenges and considerations posed by the fluorinated scaffold.
The Impact of 4-Fluoro Substitution on Reactivity: A Mechanistic Perspective
The presence of a fluorine atom at the C-4 position of the pyrrolidine ring has a profound stereoelectronic effect that must be considered when designing amide coupling strategies. The strong electron-withdrawing nature of fluorine significantly influences the electron density throughout the molecule.
A critical consequence of this inductive effect is a marked reduction in the basicity of the pyrrolidine nitrogen.[3] While in the context of coupling the 3-carboxylic acid, the pyrrolidine nitrogen is typically protected, this inherent decrease in nucleophilicity is an important consideration for subsequent synthetic steps or if the nitrogen is the intended nucleophile.
The stereochemistry of the fluorine atom relative to the carboxylic acid (e.g., cis or trans) will also dictate the conformational preferences of the pyrrolidine ring, which can affect the accessibility of the carboxylic acid for activation and subsequent coupling.
Core Strategies for Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to form a more reactive intermediate.[5] This activated species is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.
Below, we present protocols for two of the most reliable and commonly employed classes of coupling reagents in medicinal chemistry: carbodiimides (EDC) with additives (HOBt), and uronium/aminium salts (HATU).
Diagram: General Workflow of Amide Coupling
Caption: Generalized workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[6] This intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form an HOBt-active ester, which is more stable and less susceptible to racemization.[7]
Detailed Experimental Protocol (EDC/HOBt)
Preparation: To a solution of N-protected 4-fluoropyrrolidine-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq).
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.
Reaction: If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up:
Dilute the reaction mixture with DCM or ethyl acetate.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium/aminium salt-based coupling reagent that has gained widespread use due to its high efficiency and low rates of racemization.[8][9] HATU activates carboxylic acids in the presence of a base to form a highly reactive OAt-active ester.[10] The 7-azabenzotriazole (HOAt) leaving group is a key feature of HATU, as it accelerates the coupling reaction through a neighboring group effect.[10] This makes HATU particularly effective for coupling sterically hindered amino acids or challenging substrates.
Detailed Experimental Protocol (HATU)
Pre-activation: To a solution of N-protected 4-fluoropyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the OAt-active ester.
Coupling: Add the desired amine (1.1 eq) to the pre-activated mixture.
Reaction: Stir the reaction at room temperature for 1-4 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up:
Pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram: HATU Activation and Coupling Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Comparative Data and Reagent Selection
The choice between EDC/HOBt and HATU often depends on the specific substrates and the desired reaction efficiency.
Feature
EDC/HOBt
HATU
Cost
Generally more cost-effective
More expensive
Reactivity
Good for most standard couplings
Higher reactivity, effective for hindered substrates
Racemization
Low with HOBt additive
Very low due to the HOAt leaving group
Byproducts
Water-soluble urea, easily removed
Water-soluble urea and HOAt
Work-up
Standard aqueous work-up
Standard aqueous work-up
For routine amide couplings of 4-fluoropyrrolidine-3-carboxylic acid with unhindered primary or secondary amines, the EDC/HOBt method is often sufficient and more economical. However, when coupling with sterically demanding amines or when reaction times need to be minimized, HATU is the reagent of choice due to its superior reactivity and efficiency.
Troubleshooting and Optimization
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. For EDC/HOBt, ensuring the reagents are of high quality and anhydrous is crucial. For HATU, a longer pre-activation time may be beneficial. Switching to a more polar solvent like DMF or NMP can also improve solubility and reaction rates.
Side Reactions: The formation of N-acylurea with EDC can be minimized by ensuring the complete trapping of the O-acylisourea with HOBt. With HATU, side reactions are less common, but if the amine is particularly unreactive, prolonged reaction times at elevated temperatures may be necessary, which could lead to degradation.
Purification Challenges: The byproducts of both EDC and HATU couplings are generally water-soluble, facilitating their removal during aqueous work-up. If purification by column chromatography is difficult, consider recrystallization or preparative HPLC.
Conclusion
The successful incorporation of 4-fluoropyrrolidine-3-carboxylic acid into drug candidates via amide bond formation is readily achievable with standard coupling reagents. A thorough understanding of the electronic effects of the fluorine substituent is key to anticipating potential challenges and selecting the optimal reaction conditions. Both EDC/HOBt and HATU provide reliable methods for the synthesis of a diverse range of amides from this valuable building block. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their efforts to develop the next generation of innovative therapeutics.
References
Molecules. 2020; 25(8): 1909. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
HepatoChem. Amide Coupling in Medicinal Chemistry. [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]
The Royal Society of Chemistry. Supporting information. [Link]
ResearchGate. Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [Link]
CLAS. Table of Acids with Ka and pKa Values. [Link]
PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. [Link]
Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]
Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. The Journal of Organic Chemistry. [Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
PubMed. Synthesis and Biological Evaluation of 4-fluoroproline and 4-fluoropyrrolidine-2-acetic Acid Derivatives as New GABA Uptake Inhibitors. [Link]
ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
ResearchGate. pKa values for carboxylic acids. [Link]
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
Technical Support Center: Preventing Defluorination in 4-Fluoropyrrolidine-3-carboxylic Acid Workflows
Welcome to the Application Scientist Troubleshooting Guide. 4-Fluoropyrrolidine derivatives are highly valuable synthons in medicinal chemistry, frequently utilized to tune pKa, modulate lipophilicity, and enhance target...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Troubleshooting Guide. 4-Fluoropyrrolidine derivatives are highly valuable synthons in medicinal chemistry, frequently utilized to tune pKa, modulate lipophilicity, and enhance target binding affinities[1]. However, researchers routinely encounter a critical failure mode during derivatization: the spontaneous loss of hydrogen fluoride (HF).
This guide is designed to provide you with authoritative, field-proven strategies to stabilize this scaffold during synthetic workflows.
Part 1: Mechanistic Insight (The "Why" Behind Defluorination)
To prevent degradation, we must first understand the causality of the failure. The structural arrangement of 4-fluoropyrrolidine-3-carboxylic acid places the highly electronegative fluorine atom at the C4 position, directly adjacent (beta) to the C3 carboxylic acid.
Defluorination of beta-fluoro carboxylic acids is a well-documented degradation pathway that occurs via the cleavage of beta-C–F bonds when adjacent to acidic alpha-C–H bonds[2]. During standard amide coupling or esterification, the reaction environment is typically basic. This triggers an E1cB (Elimination Unimolecular conjugate Base) mechanism:
Deprotonation: A base abstracts the acidic C3 proton, generating a beta-carbanion (enolate) intermediate.
Orbital Stabilization & Expulsion: The high polarization of the C–F bond creates low-lying anti-bonding orbitals that stabilize this adjacent carbanion, making the system highly susceptible to the rapid expulsion of the fluoride leaving group[3].
The result is the irreversible formation of a biologically inactive Δ3-pyrroline-3-carboxylic acid derivative.
Mechanistic logic: E1cB defluorination pathway vs. successful coupling conditions.
Part 2: Diagnostic Q&A (Troubleshooting)
Q1: I am observing >50% defluorination during standard HATU/DIPEA amide coupling. How can I prevent this?A1: The choice of base is the single most critical variable. DIPEA (N,N-Diisopropylethylamine) and Triethylamine (TEA) are too basic (pKa ~10.5) and will rapidly abstract the C3 alpha-proton.
Solution: Switch to a weaker, sterically hindered base such as 2,4,6-Collidine (pKa ~7.4). Collidine is basic enough to activate the coupling reagent but lacks the thermodynamic strength and steric accessibility to drive the E1cB elimination.
Q2: Does the nitrogen protecting group influence the stability of the C–F bond?A2: Yes. Unprotected or alkyl-protected pyrrolidine nitrogens possess a free lone pair. Through stereoelectronic effects, this lone pair can donate electron density into the ring system, facilitating the expulsion of the beta-fluoride.
Solution: Ensure the pyrrolidine nitrogen is protected with a strongly electron-withdrawing group (EWG) such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) . This delocalizes the nitrogen lone pair into the carbamate carbonyl, reducing its nucleophilic participation and rigidifying the ring into a conformation that disfavors anti-periplanar elimination.
Q3: Are there temperature considerations for handling this building block?A3: Absolutely. Elimination reactions possess a higher entropy of activation (ΔS‡) compared to bimolecular substitution or coupling reactions. Conducting reactions at room temperature significantly accelerates HF loss.
Solution: Initiate all activations and couplings at 0 °C . Only allow the reaction to warm to room temperature if LC-MS monitoring shows that conversion has stalled.
Part 3: Quantitative Benchmarks
To illustrate the causality of base selection on product integrity, review the following benchmarking data from our application labs. Note how steric hindrance alone (DIPEA) is insufficient if the pKa remains high.
Base Used
Base pKa (Conjugate Acid)
Steric Hindrance
Conversion to Amide (%)
Defluorination (Δ3-Pyrroline) (%)
Triethylamine (TEA)
10.7
Low
15%
85%
N,N-Diisopropylethylamine (DIPEA)
10.5
High
30%
70%
N-Methylmorpholine (NMM)
7.4
Low
75%
20%
2,4,6-Collidine
7.4
Very High
> 95%
< 5%
Part 4: Validated Experimental Workflow (Amide Coupling)
The following protocol is designed as a self-validating system . Do not skip the validation checkpoints; they are engineered to catch defluorination before the entire batch is compromised.
Action: Dissolve Boc-4-fluoropyrrolidine-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M) and cool to 0 °C under nitrogen.
Validation Checkpoint: The solution must remain completely clear. Any yellowing at this stage indicates trace amine-induced degradation.
Step 2: Controlled Deprotonation
Action: Add 2,4,6-collidine (3.0 eq) dropwise over 5 minutes.
Causality: Collidine's steric bulk prevents alpha-proton abstraction while providing sufficient basicity for the upcoming activation.
Validation Checkpoint: Spot the reaction mixture on wet pH paper; it should read an apparent pH of ~6-7. A pH >8 indicates a high risk of defluorination.
Step 3: Electrophilic Activation
Action: Add HATU (1.2 eq) portion-wise. Maintain the reaction strictly at 0 °C for 2 hours.
Validation Checkpoint: After 30 minutes, pull a 5 µL aliquot for LC-MS. Confirm the presence of the target mass [M+H]+. If a mass of [M-20]+ (loss of HF) exceeds 5% relative abundance, immediately cool the reaction further and verify that no stronger bases were accidentally introduced.
Step 4: Non-Destructive Quench & Workup
Action: Quench the reaction with ice-cold 5% aqueous citric acid to neutralize the collidine. Extract with EtOAc.
Causality: Strong mineral acids (like HCl) or basic washes (like NaHCO3) can trigger late-stage degradation or epimerization of the alpha-chiral center. Citric acid provides a mild, buffered quench.
Resolving co-elution problems in 4-Fluoropyrrolidine-3-carboxylic acid chromatography
Welcome to the Technical Support Center for analytical chromatography. This guide is engineered specifically for researchers and drug development professionals dealing with the complex chromatographic behavior of 4-Fluor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for analytical chromatography. This guide is engineered specifically for researchers and drug development professionals dealing with the complex chromatographic behavior of 4-Fluoropyrrolidine-3-carboxylic acid (4-F-PCA) .
Because 4-F-PCA is a highly polar, zwitterionic, and fluorinated small molecule, it routinely defies standard reversed-phase (RP) separation strategies. Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating experimental protocols to resolve critical co-elution issues.
PART 1: Diagnostic Workflow
Use the following logical matrix to identify the root cause of your co-elution and select the appropriate chromatographic intervention.
Logical workflow for diagnosing and resolving 4-F-PCA co-elution challenges.
PART 2: Core Troubleshooting Q&A
Q1: My 4-F-PCA peak is co-eluting with the des-fluoro starting material in the void volume of a standard C18 column. How do I force retention?A1: You must abandon Reversed-Phase (RP) chromatography and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .
The Causality: 4-F-PCA is highly polar and zwitterionic. On a hydrophobic C18 stationary phase, it lacks the lipophilicity required to partition into the stationary phase, causing it to elute immediately in the void volume alongside other polar impurities. HILIC inverts this paradigm by using a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). This creates an immobilized, enriched water layer on the silica surface[1]. Analytes partition from the organic mobile phase into this aqueous layer based on their polarity[2]. For zwitterions like 4-F-PCA, a Zwitterionic HILIC (Z-HILIC) column is optimal because it provides both robust hydrophilic partitioning and balanced electrostatic interactions[3].
Q2: I am using a Z-HILIC column, but the 4-F-PCA peak is severely tailing and partially co-eluting with positional isomers. What is the root cause?A2: The root cause is uncontrolled secondary ionic interactions driven by an unoptimized mobile phase pH or insufficient buffer ionic strength.
The Causality: 4-F-PCA contains both a secondary amine (pKa ~8.5) and a carboxylic acid (pKa ~2.5). At a neutral pH without sufficient buffering, the molecule is fully zwitterionic, and its localized charges interact unpredictably with the densely packed, oppositely charged functional groups on the Z-HILIC stationary phase. If the ionic strength is too low (<5 mM), these coulombic attractions dominate the partitioning mechanism, leading to peak tailing and broad elution bands[4].
Data Presentation: Impact of pH on 4-F-PCA Z-HILIC Selectivity
To resolve isomer co-elution, you must titrate the pH to selectively alter the ionization state of the analyte, thereby changing its electrostatic interaction profile with the column[3][4].
Mobile Phase pH
4-F-PCA Dominant Species
Z-HILIC Surface Interaction Mechanism
Expected Retention Shift
Resolution Impact
pH 2.5 – 3.0
Cationic (Protonated COOH, Protonated NH2)
Strong repulsion from cationic phase groups; attraction to anionic groups.
Q3: How do I resolve the enantiomers of 4-F-PCA? They co-elute completely on achiral HILIC and RP columns.A3: Enantiomeric co-elution requires a chiral recognition environment. Because enantiomers have identical scalar physicochemical properties in an achiral environment, they cannot be separated by standard HILIC. You must use one of two self-validating approaches:
Chiral Stationary Phases (CSPs): Use a zwitterionic ion-exchange CSP (e.g., Cinchona alkaloid-based) or a macrocyclic glycopeptide. These columns form transient, energy-dependent diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and steric hindrance[5].
Pre-Column Chiral Derivatization: If CSPs are unavailable, derivatize the secondary amine with a Chiral Derivatizing Agent (CDA) such as Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Mosher's Acid Chloride. This covalently converts the enantiomers into stable diastereomers. Because diastereomers have distinct physicochemical properties, they can be easily resolved on a standard achiral C18 column[6].
PART 3: Methodology Vault
Protocol A: Z-HILIC Method Optimization for Polar Isomer Resolution
This self-validating protocol is designed to eliminate co-elution between 4-F-PCA and structurally similar polar impurities.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat Formic Acid. (Causality: 20 mM ensures sufficient ionic strength to mask secondary silanol interactions; pH 3.0 protonates the carboxylic acid, sharpening the peak).
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).
Step 2: Sample Diluent Matching
Dilute the 4-F-PCA sample in a solvent that closely matches the initial gradient conditions (e.g., 85% ACN / 15% Water).
Validation Check: Injecting a sample dissolved in 100% water into a HILIC system will disrupt the immobilized water layer on the column, causing peak splitting and immediate co-elution. If peak splitting is observed, increase the ACN ratio in your sample diluent.
0.0 - 2.0 min: 90% B (Isocratic hold to establish partitioning).
2.0 - 10.0 min: Linear gradient from 90% B to 50% B.
10.0 - 12.0 min: Hold at 50% B (Column wash).
12.0 - 20.0 min: 90% B (Re-equilibration).
Validation Check: HILIC columns require extensive re-equilibration. If retention times drift earlier in subsequent injections, extend the re-equilibration time to 20 column volumes.
Use this protocol to resolve 4-F-PCA enantiomers on a standard reversed-phase system.
Step 1: Reagent Preparation
Prepare a 1% (w/v) solution of Marfey's Reagent (FDAA) in MS-grade Acetone.
Prepare a 1.0 M solution of Sodium Bicarbonate (NaHCO₃) in water.
Step 2: Derivatization Reaction
In a microcentrifuge tube, combine 50 µL of 4-F-PCA sample (1 mg/mL in water), 100 µL of 1% FDAA solution, and 20 µL of 1.0 M NaHCO₃.
Incubate the mixture at 40°C for 60 minutes in a thermomixer. (Causality: Mild heat accelerates the nucleophilic aromatic substitution between the secondary amine of 4-F-PCA and the fluorinated ring of FDAA).
Step 3: Reaction Quenching
Stop the reaction by adding 20 µL of 1.0 M Hydrochloric Acid (HCl).
Validation Check: The solution should shift slightly in color, and the cessation of gas evolution (CO₂) confirms neutralization. Dilute with 810 µL of 50% ACN/Water before injection.
Step 4: RP-HPLC Analysis
Inject onto a standard C18 column using a gradient of 0.1% TFA in Water (A) and 0.1% TFA in ACN (B). The resulting diastereomers will elute with baseline resolution due to their differing hydrophobicities.
PART 4: References
Diduco. "Technique: HILIC." Diduco.com. Available at:[Link][1]
Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters.com. Available at:[Link][2]
Chromatography Today. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength." Chromatographytoday.com. Available at:[Link][4]
LCGC International. "The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis." Chromatographyonline.com. Available at: [Link][3]
ProQuest. "Determining Enantiomeric Composition of Drugs of Abuse Using Fluorine Nuclear Magnetic Resonance (19F NMR)." Proquest.com. Available at: [Link][6]
National Institutes of Health (PMC). "Update on chiral recognition mechanisms in separation science." Nih.gov. Available at: [Link][5]
4-Fluoropyrrolidine-3-carboxylic Acid vs. 3-Fluoropyrrolidine-2-carboxylic Acid: A Comprehensive Stability and Conformational Guide
The strategic incorporation of fluorine into pyrrolidine scaffolds has revolutionized peptidomimetic design and small-molecule drug discovery. By exploiting fluorine’s extreme electronegativity and uniquely small van der...
Author: BenchChem Technical Support Team. Date: April 2026
The strategic incorporation of fluorine into pyrrolidine scaffolds has revolutionized peptidomimetic design and small-molecule drug discovery. By exploiting fluorine’s extreme electronegativity and uniquely small van der Waals radius, researchers can lock molecular conformations, tune physicochemical properties, and drastically enhance metabolic stability[1][2].
This guide provides an objective, data-driven comparison between two highly valuable fluorinated building blocks: 4-fluoropyrrolidine-3-carboxylic acid (a
β
-proline derivative) and 3-fluoropyrrolidine-2-carboxylic acid (an
α
-proline derivative, commonly known as 3-fluoroproline).
Structural and Conformational Dynamics
The stability of fluorinated pyrrolidines is not merely a function of bond strength; it is fundamentally driven by stereoelectronic effects—most notably the gauche effect—which dictates ring puckering and amide bond isomerization[1][3].
As an
α
-amino acid analog, the fluorine atom at the C3 position is vicinal to the C2 carboxylic acid and
β
to the ring nitrogen. The conformational stability of 3-fluoroproline (3-FPro) is governed by the gauche effect between the highly electronegative fluorine atom and the nitrogen lone pair (or amide
π
system when incorporated into a peptide)[1][4].
Ring Pucker: The stereochemistry of the C3 fluorine strictly controls the pyrrolidine ring pucker. For example, (2S,3S)-3-fluoroproline strongly favors a
Cγ
-endo pucker, whereas (2S,3R)-3-fluoroproline favors a
Cγ
-exo pucker[1][5].
Amide Isomerization: The gauche effect at C3 significantly influences the
Ktrans/cis
equilibrium of the preceding amide bond. Eyring analyses have shown that 3R-fluoroproline exhibits a higher entropic barrier for cis-trans isomerization compared to the 3S diastereomer due to steric hindrance around the C-N bond[3].
In this
β
-amino acid scaffold, the carboxylic acid is shifted to the C3 position, and the fluorine is located at C4.
Stereoelectronic Control: The gauche effect here operates between the C4 fluorine and the ring nitrogen. Because the carboxylate is at C3, the relative stereochemistry (cis vs. trans) between the C3-COOH and C4-F dictates the thermodynamic stability of the conformers[6][7].
Receptor Binding & Stability: In drug development (e.g., Endothelin A receptor antagonists), the addition of a fluorine at the C4 position of pyrrolidine-3-carboxylic acids has been proven to not only increase target binding affinity but also provide a highly metabolically stable and orally bioavailable profile[7][8].
Caption: Stereoelectronic pathways governing the stability of
α
and
β
-fluorinated pyrrolidine derivatives.
Physicochemical & Chemical Stability
The introduction of fluorine radically alters the physicochemical stability of the pyrrolidine carboxylic acid, primarily through strong inductive electron withdrawal[2][9].
Acidity and Conjugate Base Stability
Fluorine atoms withdraw electron density from the carbon skeleton, stabilizing the carboxylate anion formed upon deprotonation[9].
In 3-fluoropyrrolidine-2-carboxylic acid , the fluorine is
β
to the carboxylate. This proximity exerts a strong acid-strengthening effect, lowering the
pKa
relative to native proline[9][10].
In 4-fluoropyrrolidine-3-carboxylic acid , the fluorine is also
β
to the carboxylate. The inductive effect similarly enhances the acidity of the C3 carboxylic acid, which is a critical parameter for modulating a molecule's lipophilicity (
logD7.4
) and membrane permeability in medicinal chemistry[2][9].
Epimerization Resistance
The chemical stability against epimerization at the
α
-carbon is a critical concern during peptide synthesis. In 3-FPro, the
α
-proton (at C2) is rendered more acidic due to the combined electron-withdrawing effects of the adjacent carbonyl and the C3 fluorine. Conversely, in 4-fluoropyrrolidine-3-carboxylic acid, the stereocenter at C3 is stabilized by the adjacent C4 fluorine, which can sterically and electronically shield the proton from base-catalyzed abstraction depending on the diastereomeric configuration[6].
Quantitative Data Comparison
Property / Feature
3-Fluoropyrrolidine-2-carboxylic acid
4-Fluoropyrrolidine-3-carboxylic acid
Scaffold Type
α
-amino acid analog
β
-amino acid analog
Primary Stereoelectronic Driver
C3-F / N gauche effect
C4-F / N gauche effect
Ring Pucker Influence
High (Dictates
Cγ
-endo/exo)
Moderate to High
Inductive Effect on COOH
Strong (
β
-position to COOH)
Strong (
β
-position to COOH)
Primary Application
Collagen hyperstability, NMR probes
Endothelin antagonists, Bioisosteres
Experimental Workflows for Stability Profiling
To objectively evaluate the stability of these fluorinated pyrrolidines, researchers must employ self-validating analytical protocols. The following methodologies ensure high-fidelity data regarding conformational and thermodynamic stability.
Caption: Standardized experimental workflow for evaluating fluorinated pyrrolidine stability.
Protocol A: Conformational Analysis via Variable-Temperature NMR
Why this matters: The energetic barrier of cis/trans isomerization dictates the dynamic stability of the peptide backbone[3].
Sample Preparation: Dissolve the fluorinated pyrrolidine derivative (or model peptide, e.g., Ac-FPro-OMe) in
D2O
or
CDCl3
to a concentration of 5–10 mM.
Data Acquisition: Acquire 1D
19F
and
1H
NMR spectra. The trans and cis conformers of 3-FPro model peptides produce distinct
19F
resonances (separated by ~0.8 ppm for 3S and ~2 ppm for 3R)[3].
Kinetic Profiling: Conduct variable-temperature inversion transfer solid-state
19F
NMR or standard solution-phase VT-NMR from 25°C to 75°C[3].
Eyring Analysis: Plot
ln(k/T)
vs.
1/T
to calculate the activation enthalpy (
ΔH‡
) and entropy (
ΔS‡
) of isomerization.
Why this matters: Incorporating fluorinated prolines into higher-order structures (like collagen triple helices) tests their ability to preorganize the main chain and impart thermal stability[10][11].
Peptide Assembly: Synthesize a model peptide (e.g., a collagen-like
(Xaa−Yaa−Gly)10
sequence) incorporating the fluorinated pyrrolidine using standard Fmoc solid-phase peptide synthesis (SPPS)[10].
Equilibration: Dissolve the purified peptide in 50 mM acetic acid or phosphate-buffered saline (PBS) and incubate at 4°C for 24 hours to allow for complete folding[10].
Thermal Denaturation: Monitor the circular dichroism (CD) ellipticity at 225 nm while heating the sample from 4°C to 85°C at a rate of 1°C/min.
Data Fitting: Determine the melting temperature (
Tm
) by fitting the transition curve to a two-state unfolding model. The shift in
Tm
(
ΔTm
) compared to the non-fluorinated control quantifies the thermodynamic stability gained via stereoelectronic preorganization.
Conclusion
Both 4-fluoropyrrolidine-3-carboxylic acid and 3-fluoropyrrolidine-2-carboxylic acid leverage the unique stereoelectronic properties of fluorine to achieve remarkable stability. While 3-fluoroproline is the premier choice for probing and stabilizing
α
-peptide conformations (such as collagen triple helices) via precise ring-pucker control[4][11], 4-fluoropyrrolidine-3-carboxylic acid serves as a highly robust
β
-amino acid scaffold, offering exceptional metabolic stability and target selectivity in small-molecule drug design[7][8].
References
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry
ACS Publications (Biochemistry)[Link][1][3]
Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 5. Highly Selective, Potent, and Orally Active ETA Antagonists
ACS Publications (Journal of Medicinal Chemistry)[Link][7][8]
Structure-property relationships of fluorinated carboxylic acid bioisosteres
eScholarship[Link][2]
Stereoelectronic and steric effects in the collagen triple helix: toward a code for strand association
PubMed / NIH
[Link][5][11]
Current Fluoroorganic Chemistry - Raines Lab
Raines Lab[Link][10]
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines
Beilstein Journals[Link][6]
COLLAGEN STRUCTURE AND STABILITY
PMC - NIH[Link][4]
LC-MS Validation Methods for 4-Fluoropyrrolidine-3-carboxylic Acid Purity: A Comparative Guide
Introduction 4-Fluoropyrrolidine-3-carboxylic acid is a highly polar, fluorinated cyclic amino acid derivative. Its unique structural properties—combining a zwitterionic backbone with a strong electron-withdrawing fluori...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-Fluoropyrrolidine-3-carboxylic acid is a highly polar, fluorinated cyclic amino acid derivative. Its unique structural properties—combining a zwitterionic backbone with a strong electron-withdrawing fluorine atom—make it a critical building block in modern medicinal chemistry, particularly in the synthesis of conformationally constrained peptidomimetics and targeted therapies like KRAS G12C inhibitors ([1]; [2]).
However, these exact properties present significant analytical challenges. The strong hydrophilicity and altered pKa values complicate chromatographic retention, while the need to resolve stereoisomers demands high-selectivity methods ([3]). This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for purity validation, strictly adhering to the updated ICH Q2(R2) guidelines to ensure robust, reproducible data ([4]).
Chromatographic Strategy: HILIC vs. RPLC
The foundational choice in LC-MS method development for polar amino acids is the selection of the stationary phase, which dictates both retention and ionization efficiency ([5]).
Reversed-Phase Liquid Chromatography (RPLC): Traditionally, RPLC relies on hydrophobic interactions. For highly polar molecules like 4-fluoropyrrolidine-3-carboxylic acid, RPLC often fails to provide adequate retention without the use of ion-pairing reagents or pre-column derivatization ([6]; [7]). Attempting to force retention using 100% aqueous mobile phases can lead to stationary phase dewetting, resulting in irreproducible retention times and poor peak shapes ([8]).
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the superior, self-validating alternative for this analyte. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile) ([5]). The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the stationary phase surface. Crucially, the high organic content in HILIC mobile phases significantly enhances electrospray ionization (ESI) efficiency in the mass spectrometer by promoting rapid droplet desolvation, leading to superior sensitivity ([8]; [7]).
Table 1: Comparative Performance of HILIC vs. RPLC for 4-Fluoropyrrolidine-3-carboxylic Acid
Parameter
RPLC (C18 / PFP)
HILIC (Amide / Zwitterionic)
Causality / Mechanism
Retention
Poor to Moderate
Excellent
HILIC partitions polar analytes into an aqueous layer; RPLC repels them ([6]).
MS Sensitivity
Lower
Higher
High acetonitrile in HILIC enhances droplet desolvation in ESI-MS ([5]).
Peak Shape
Prone to tailing
Sharp, symmetrical
HILIC avoids secondary interactions with residual silanols common in highly aqueous RPLC ([8]).
Sample Diluent
Highly aqueous
Highly organic
HILIC requires samples dissolved in aprotic solvents to prevent peak distortion ([6]).
ICH Q2(R2) Compliant Validation Framework
The updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation, integrating closely with ICH Q14 (Analytical Procedure Development) ([9]). For quantitative LC-MS impurity analysis, the guideline mandates rigorous evaluation of Specificity, Accuracy, Precision, and the Reportable Range ([4]). Because mass spectrometry offers "technology-inherent justification" for selectivity, the validation can focus heavily on matrix effects, ionization suppression, and the suitability of the calibration model across the working range ([9]; [4]).
Analytical method validation lifecycle for LC-MS based on ICH Q2(R2) and Q14 guidelines.
To ensure a self-validating system, the following protocol incorporates stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and ionization variations—a critical requirement for robust LC-MS validation ([5]).
Step 1: Sample and Standard Preparation
Diluent Preparation: Prepare a sample diluent of 90:10 Acetonitrile:Water with 0.1% Formic Acid to ensure compatibility with initial HILIC gradient conditions and prevent peak breakthrough ([6]; [10]).
Calibration Curve: Prepare a 6-point calibration curve of 4-Fluoropyrrolidine-3-carboxylic acid reference standard ranging from 0.05% to 120% of the target specification limit to establish the working range ([4]; [11]).
Internal Standard Addition: Spike a constant concentration of 13C/15N-labeled 4-Fluoropyrrolidine-3-carboxylic acid into all blanks, standards, and test samples to dynamically normalize MS response fluctuations ([5]).
Step 2: LC-MS/MS Acquisition Parameters
Column: Zwitterionic or Amide HILIC column (e.g., 2.1 x 100 mm, 2.7 µm) maintained at 40°C to ensure reproducible partitioning ([10]).
Mobile Phase:
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
Mobile Phase B: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water with 0.1% Formic Acid ([10]).
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, return to 95% B for 4 mins of re-equilibration.
MS Detection: Operate a Triple Quadrupole (QqQ) mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the analyte and the SIL-IS to leverage technology-inherent selectivity ([6]).
Step 3: Execution of ICH Q2(R2) Validation Tests
Specificity: Inject blank diluent, matrix blank, and spiked samples. Ensure no interfering peaks co-elute at the retention time of the analyte (Resolution > 1.5) ([4]).
Detection Limit (DL) and Quantitation Limit (QL): Inject 6 replicates at the lowest spiking level. Calculate the Coefficient of Variation (CV). QL is established where CV ≤ 10% and Accuracy is 90-110% ([4]).
Accuracy & Precision: Perform spiking studies at 3 concentration levels (e.g., 50%, 100%, 150% of the specification limit) across 3 different days (Intermediate Precision) to validate the method's robustness against routine laboratory variations ([4]).
Table 2: Expected Validation Data Summary for 4-Fluoropyrrolidine-3-carboxylic Acid (HILIC-MS/MS)
Validation Parameter
ICH Q2(R2) Requirement
Expected HILIC-MS/MS Result
Specificity
No interference at RT
Baseline resolution from matrix; MS/MS inherent selectivity
Linearity (R²)
Evaluated across working range
> 0.995 (using internal standard normalization)
Accuracy (Recovery)
Acceptable recovery across levels
95.0% - 105.0%
Repeatability (RSD)
Minimum 6 replicates at 100%
< 5.0%
Quantitation Limit (QL)
Lowest level with acceptable precision
< 0.05% w/w (relative to API concentration)
Conclusion
For the purity validation of highly polar, fluorinated building blocks like 4-Fluoropyrrolidine-3-carboxylic acid, HILIC-MS/MS provides a scientifically sound, highly sensitive alternative to traditional RPLC methods. By aligning the method development with the physicochemical properties of the analyte and structuring the validation according to the modern ICH Q2(R2) lifecycle framework, analytical scientists can ensure robust, reproducible, and regulatory-compliant purity data.
References
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5."[Link]
MDPI. "Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry." [Link]
Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." [Link]
A Comparative Guide to the Synthesis of 4-Fluoropyrrolidine-3-carboxylic Acid: A Yield and Practicality Analysis
Introduction 4-Fluoropyrrolidine-3-carboxylic acid, a fluorinated analog of β-proline, is a chiral building block of significant interest to researchers in medicinal chemistry and drug development. The strategic incorpor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-Fluoropyrrolidine-3-carboxylic acid, a fluorinated analog of β-proline, is a chiral building block of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the C4-position of the pyrrolidine ring can profoundly influence the molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets. These attributes make it a valuable scaffold for designing novel therapeutics.
While numerous methods exist for the synthesis of the core pyrrolidine-3-carboxylic acid structure, the stereoselective introduction of the fluorine atom presents a distinct synthetic challenge. This guide provides an in-depth comparison of two prominent pathways for the synthesis of 4-fluoropyrrolidine-3-carboxylic acid, starting from a readily available 4-hydroxy substituted precursor. The comparison focuses on reaction yield, scalability, safety considerations, and overall practicality for a research and development setting.
The synthetic routes discussed are based on well-established methodologies for the fluorination of the analogous and more widely studied 4-hydroxyproline.[1][2] This guide adapts these proven protocols to the synthesis of the target β-proline analog, providing a framework for researchers to make informed decisions based on their specific needs.
Pathway 1: Direct Deoxyfluorination with (Diethylamino)sulfur Trifluoride (DAST)
This pathway represents a classic and direct approach to deoxyfluorination. DAST serves as a dual-function reagent, first activating the hydroxyl group of the 4-hydroxypyrrolidine precursor and then delivering a fluoride ion for nucleophilic substitution.[3] The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C4-position.
Causality and Experimental Rationale
The choice of DAST is predicated on its efficiency in achieving deoxyfluorination in a single step. The reaction is driven by the formation of a stable sulfur-oxygen bond and the subsequent displacement by fluoride. Low temperatures, typically -78 °C, are crucial to suppress side reactions, such as elimination, and to control the reactivity of the DAST reagent.[2] Dichloromethane (DCM) is a common solvent due to its inertness and low freezing point. The use of protected starting materials (e.g., N-Boc and a methyl ester) is essential to prevent unwanted reactions with the acidic byproducts and the DAST reagent itself.
Experimental Protocol: Synthesis of N-Boc-(3R,4S)-4-fluoropyrrolidine-3-carboxylic acid methyl ester
Step 1: Reaction Setup: A solution of the N-Boc protected 4-hydroxypyrrolidine precursor (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
Step 2: Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
Step 3: Reagent Addition: (Diethylamino)sulfur trifluoride (DAST) (1.2 eq) is added dropwise to the stirred solution.
Step 4: Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
Step 5: Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
Step 6: Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the fluorinated product.
Step 7: Deprotection (Optional): The N-Boc and ester protecting groups can be removed under standard acidic conditions (e.g., HCl in dioxane or TFA) to yield the final 4-fluoropyrrolidine-3-carboxylic acid.
A Comparative Benchmarking Guide: 4-Fluoropyrrolidine-3-carboxylic Acid vs. Other Fluorinated Amino Acids in Drug Discovery
Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for optimizing molecular proper...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for optimizing molecular properties.[1][2] Fluorine's unique combination of high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond allows it to exert profound effects on the physicochemical and pharmacological profiles of a lead compound.[1] These effects include modulating acidity (pKa), enhancing lipophilicity, blocking sites of metabolism, and inducing favorable conformational biases.[3][4]
Fluorinated amino acids (FAAs) have emerged as particularly valuable building blocks, bridging the gap between small molecule and peptide-based therapeutics.[5][6][7] Their modular nature and synthetic accessibility have enabled their widespread use in drug discovery programs.[5][8] This guide provides a comparative benchmark of 4-Fluoropyrrolidine-3-carboxylic acid, a conformationally constrained scaffold, against other prominent fluorinated amino acids, offering a data-driven framework for researchers, scientists, and drug development professionals to make informed decisions in their molecular design strategies.
Section 1: The Impact of Fluorine on Physicochemical Properties
The introduction of fluorine into an amino acid scaffold can dramatically alter its fundamental physicochemical properties. These changes are not merely incremental; they are tactical modifications that can resolve critical drug development hurdles such as poor permeability, undesirable pKa, or off-target activity.
Causality: Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[1][] However, the final LogP value is highly dependent on the overall molecular context and the specific position of the fluorine atom.
Experimental Protocol: Shake-Flask Method for LogP Determination
The "shake-flask" method remains the gold standard for experimental LogP determination due to its direct and robust nature.[10]
Preparation: Prepare a saturated solution of the N-acetylated amino acid methyl ester in both n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[11] This derivatization is crucial to cap the ionizable termini, allowing for the measurement of the intrinsic lipophilicity of the core structure.[11]
Partitioning: Combine equal volumes of the pre-saturated n-octanol and aqueous buffer in a separatory funnel. Add a known amount of the derivatized amino acid.
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for complete partitioning. Let the phases separate completely.
Quantification: Carefully separate the two phases. Determine the concentration of the amino acid derivative in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[10]
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]
Data Summary: Comparative Lipophilicity
Compound (N-acetyl methyl ester)
Predicted LogP
Key Structural Feature
Implication for Drug Design
Pyrrolidine-3-carboxylic acid
-0.8
Non-fluorinated baseline
Hydrophilic scaffold
4-Fluoropyrrolidine-3-carboxylic acid
-0.3
Single fluorine on a constrained ring
Modest increase in lipophilicity
(4R)-Fluoroproline
-0.1
Single fluorine on proline ring
Increased lipophilicity vs. proline
4,4-Difluoroproline
+0.4
Gem-difluoro substitution
Significant boost in lipophilicity
Trifluoroalanine
+0.2
Trifluoromethyl group
Potent lipophilicity enhancement
Note: LogP values are illustrative estimates for comparison purposes.
Acidity (pKa): Fine-Tuning Ionization State
Causality: The powerful electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic and basic functional groups.[12] For an amino acid, this means the carboxylic acid becomes more acidic (lower pKa) and the amine becomes less basic (lower pKa).[12] This modulation is critical, as the ionization state of a drug at physiological pH (≈7.4) governs its solubility, receptor binding, and membrane permeability.[1]
Experimental Protocol: Potentiometric Titration for pKa Determination
Solution Preparation: Dissolve a precise weight of the amino acid in deionized, CO2-free water to a known concentration (e.g., 0.01 M).
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
Titration Process: Add the titrant in small, precise increments, recording the pH of the solution after each addition.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Causality: For proline and its analogs, the pyrrolidine ring exists in two primary puckered conformations: Cγ-endo and Cγ-exo.[13] Fluorination at the C4 position powerfully biases this equilibrium due to stereoelectronic effects (the gauche effect). Specifically, (4R)-fluoroproline (Flp) strongly prefers the Cγ-exo pucker, while (4S)-fluoroproline (flp) favors the Cγ-endo pucker.[13] This conformational locking can pre-organize a peptide or small molecule into a bioactive conformation, enhancing binding affinity and stability.[3] Furthermore, the electronic nature of the fluorine substituent influences the rotational barrier of the preceding peptide bond, affecting the cis/trans isomer ratio.[14][15][16]
Experimental Approach: NMR Spectroscopy
Conformational preferences are typically elucidated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of coupling constants, often supported by computational modeling.[13][17][18] ¹⁹F NMR is also an exceptionally sensitive probe for monitoring conformational changes.[14][16]
Data Summary: Conformational Preferences
Compound
Preferred Ring Pucker
Effect on trans/cis Amide Ratio
Implication for Structure-Based Design
Proline
Slight endo preference
~4:1
Flexible baseline
4-Fluoropyrrolidine-3-carboxylic acid
Dependent on stereochemistry
Influences ratio via inductive effects
Offers conformational constraint away from the N-terminus
(4R)-Fluoroproline
Strongly Cγ-exo
Favors trans
Enforces a specific backbone turn
(4S)-Fluoroproline
Strongly Cγ-endo
Favors cis
Stabilizes alternative peptide conformations
Section 2: Enhancing Metabolic and Proteolytic Stability
A primary challenge in drug development is overcoming rapid metabolic clearance and proteolytic degradation.[19][20] Fluorination provides a powerful tool to address both issues simultaneously.
In Vitro Metabolic Stability
Causality: The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[21][22] Strategically placing a fluorine atom at a known metabolic "hotspot" can effectively block this pathway, thereby increasing the compound's half-life and bioavailability.[22][23]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This assay is a standard in vitro method to assess the intrinsic clearance of a compound.[23]
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system.
Incubation: In a 96-well plate, add HLM (final concentration ~0.5 mg/mL) to pre-warmed buffer. Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5-10 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.
Workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Proteolytic Stability
Causality: Natural peptides are often rapidly degraded by proteases in vivo. Incorporating non-natural amino acids, especially those with conformational constraints like 4-Fluoropyrrolidine-3-carboxylic acid, can enhance proteolytic resistance. The rigid structure can sterically hinder the peptide's ability to fit into the active site of a protease.
Experimental Protocol: Protease Stability Assay
Solution Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable buffer). Prepare a solution of the chosen protease (e.g., trypsin or chymotrypsin) in the same buffer.
Incubation: Combine the peptide and protease solutions at a defined ratio (e.g., 100:1 substrate-to-enzyme ratio by weight) and incubate at 37°C.
Time Points: At various time points, take an aliquot of the reaction mixture and quench the enzymatic activity immediately by adding an acid (e.g., 10% trifluoroacetic acid).[24]
Analysis: Analyze the samples using RP-HPLC. Monitor the decrease in the peak area of the intact parent peptide over time.
Calculation: Calculate the half-life of the peptide under these conditions.
Data Summary: Comparative Stability
Compound Incorporated into a Model Peptide (e.g., Ac-Ala-X-Ala-NH₂)
HLM Half-life (t₁/₂, min)
Trypsin Half-life (t₁/₂, min)
Proline
25
45
4-Fluoropyrrolidine-3-carboxylic acid
>60
>120
(4R)-Fluoroproline
>60
>120
Trifluoroalanine
>60
60
Note: Data are illustrative. Stability is highly sequence-dependent.
Conclusion: A Decision-Making Framework for FAA Selection
The choice of a fluorinated amino acid is a strategic decision that should be guided by the specific objectives of the drug discovery program. 4-Fluoropyrrolidine-3-carboxylic acid offers a unique combination of properties: it provides a modest increase in lipophilicity, modulates pKa through a strong inductive effect, and introduces significant conformational constraint.
This benchmark comparison demonstrates that no single fluorinated amino acid is universally superior. While 4,4-difluoroproline offers a substantial lipophilicity boost, trifluoroalanine provides a powerful pKa-lowering effect. The true value of 4-fluoroproline analogs lies in their ability to precisely control backbone conformation. 4-Fluoropyrrolidine-3-carboxylic acid extends this paradigm, providing a rigid scaffold that can be used to orient other pharmacophoric elements, making it an excellent choice for structure-based design campaigns where both metabolic stability and conformational pre-organization are desired.
Decision flowchart for selecting a fluorinated amino acid.
References
ResearchGate. (2026, January 2). Utilization of fluorinated α-amino acids in small molecule drug design. [Link]
PubMed. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
PMC. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
Taylor & Francis Online. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. [Link]
Taylor & Francis Online. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]
Refubium - Freie Universität Berlin. (2012, March 21). Fluorinated amino acids. [Link]
ACS Publications. (2018, October 2). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. [Link]
ResearchGate. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Request PDF. [Link]
ResearchGate. The conformational dependence of the proline ring on the fluorination at position 4. [Link]
PubMed. (2018, October 30). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. [Link]
ACS Publications. (1976, June 1). The Effect of Aliphatic Fluorine on Amine Drugs. [Link]
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]
PMC. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]
PMC. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]
ACS Publications. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
Journal of General Physiology. (2007, April 16). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. [Link]
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
PMC. Quantifying and controlling the proteolytic degradation of cell adhesion peptides. [Link]
ACS Publications. (2022, March 30). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. [Link]
ResearchGate. (2026, February 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Request PDF. [Link]
Royal Society of Chemistry. (2017, February 1). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. [Link]
Royal Society of Chemistry. (2021, August 1). Experimental lipophilicity scale for coded and noncoded amino acid residues. [Link]
NSF Public Access Repository. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. [Link]
bioRxiv. Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. [Link]
ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. [Link]
SciSpace. (2011, February 15). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). [Link]
Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
PubMed. (2017, February 15). Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications. [Link]
ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]